6-Desfluoro-6-hydroxy Risperidone is synthesized as part of research into the metabolic pathways of Risperidone. It serves as a metabolite that can provide insights into the drug's efficacy and safety profiles. The classification of this compound falls under the category of antipsychotic agents, specifically within the subgroup of benzisoxazole derivatives, which are known for their neuroleptic properties.
The synthesis of 6-Desfluoro-6-hydroxy Risperidone involves several chemical reactions that modify the structure of Risperidone. The general synthetic route can be summarized as follows:
For example, a typical synthesis may involve heating a mixture of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with a piperidinyl ketone in methanol, followed by triethylamine to promote the desired transformations .
The molecular structure of 6-Desfluoro-6-hydroxy Risperidone can be characterized by its specific arrangement of atoms:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure. For instance, characteristic peaks in IR spectra may indicate functional groups present in the molecule, while NMR provides insights into the hydrogen environments within the compound .
6-Desfluoro-6-hydroxy Risperidone participates in various chemical reactions relevant to its pharmacological activity:
These reactions are typically monitored using High Performance Liquid Chromatography (HPLC) to quantify product formation and assess reaction kinetics .
The mechanism of action of 6-Desfluoro-6-hydroxy Risperidone primarily involves its interaction with neurotransmitter receptors in the brain:
Research indicates that metabolites like 6-desfluoro-6-hydroxy Risperidone may have similar or distinct pharmacological profiles compared to their parent compound, influencing therapeutic outcomes .
The physical and chemical properties of 6-Desfluoro-6-hydroxy Risperidone include:
These properties are essential for formulating dosage forms suitable for clinical use .
The scientific applications of 6-Desfluoro-6-hydroxy Risperidone extend across various domains:
This compound plays a critical role in advancing our understanding of antipsychotic medications and their mechanisms within clinical settings .
The primary structural distinction between 6-Desfluoro-6-hydroxy Risperidone and Risperidone lies in the benzisoxazole moiety. Risperidone (C₂₃H₂₇FN₄O₂, MW 410.48 g/mol) features a fluorine atom at position 6, whereas 6-Desfluoro-6-hydroxy Risperidone substitutes this fluorine with a hydroxyl group [1] [6]. This modification significantly alters the molecule's physicochemical properties:
Table 1: Structural and Physicochemical Comparison with Risperidone
Property | 6-Desfluoro-6-hydroxy Risperidone | Risperidone |
---|---|---|
Molecular Formula | C₂₃H₂₈N₄O₃ | C₂₃H₂₇FN₄O₂ |
Molecular Weight (g/mol) | 408.5 | 410.48 |
CAS Number | 106266-11-9 | 106266-06-2 |
Benzisoxazole Substituent | Hydroxyl (-OH) | Fluorine (-F) |
LogP (Predicted) | ~1.4 (XLogP3) | 3.49 [6] |
Key Functional Groups | Hydroxyl, tertiary amine, carbonyl | Fluorine, tertiary amine, carbonyl |
Functionally, Risperidone exerts its antipsychotic effects primarily through antagonism of dopamine D₂ and serotonin 5-HT₂A receptors [6] [10]. Theoretical analyses suggest that 6-Desfluoro-6-hydroxy Risperidone might interact with these same neurotransmitter receptors due to conserved structural features in the piperidine-ethyl-pyrimidinone pharmacophore . However, the hydroxyl group could alter binding kinetics or functional activity compared to the parent drug, a hypothesis requiring experimental validation [1].
The status of 6-Desfluoro-6-hydroxy Risperidone as either a pharmacologically active metabolite or a process-related impurity remains ambiguous due to limited research:
Potential Metabolic Pathway: Risperidone undergoes extensive hepatic metabolism primarily via CYP2D6-mediated hydroxylation to form 9-hydroxyrisperidone (paliperidone), a known active metabolite [6] [10]. While in silico analysis suggests possible formation of 6-Desfluoro-6-hydroxy Risperidone through oxidative defluorination, no studies confirm this metabolic route in vivo [1]. Its structural resemblance to paliperidone (which also contains a hydroxyl group) warrants investigation into potential receptor interactions .
Confirmed Impurity Status: Pharmaceutical guidelines explicitly classify 6-Desfluoro-6-hydroxy Risperidone as a specified impurity in Risperidone drug substances and products [3] [6]. It arises during synthesis or storage through hydrolytic defluorination, necessitating strict control to ensure final product quality. Regulatory monographs (e.g., USP, EP) establish acceptance thresholds for this impurity, typically not exceeding 0.15% in the final drug product [4] [6].
Table 2: Classification and Significance in Pharmaceutical Context
Role | Current Evidence | Regulatory/Handling Considerations |
---|---|---|
Active Metabolite | No confirmed in vivo formation or activity data | Not monitored in therapeutic drug monitoring |
Process-Related Impurity | Well-documented in synthesis pathways [6] | Subject to ICH Q3A/B thresholds (typically ≤0.15%) |
Degradation Product | Potential formation under hydrolytic conditions | Monitored in stability studies [6] |
Analytical detection and quantification of this compound present challenges due to its structural similarity to Risperidone and other impurities like desfluoro-risperidone (lacking the 6-substituent entirely, CAS 106266-09-5) [6] [7]. Advanced chromatographic methods, particularly HPLC with mass spectrometry or UV detection, are required for precise measurement in complex matrices [1] [6].
6-Desfluoro-6-hydroxy Risperidone serves as an indispensable reference standard in pharmaceutical quality systems, with applications spanning the drug development lifecycle:
Analytical Method Development: Certified reference materials of 6-Desfluoro-6-hydroxy Risperidone enable the development and optimization of separation techniques for Risperidone and related compounds. Its use ensures specificity in detecting and quantifying this specific impurity amidst structurally similar analogs [3] [4]. For instance, reversed-phase HPLC methods employing C18 columns and acetonitrile-phosphate buffer mobile phases require this standard to validate resolution between Risperidone, 9-hydroxyrisperidone, and 6-Desfluoro-6-hydroxy Risperidone [6].
Method Validation (AMV): The compound is essential for validating analytical procedures per ICH Q2(R1) guidelines, including parameters such as specificity, accuracy, precision, and limit of quantification (LOQ). Laboratories use it to spike placebo matrices and drug products at known concentrations (e.g., 0.05–0.15% relative to Risperidone) to establish method reliability [4] [6].
Quality Control (QC) Testing: In routine QC, this reference standard is crucial for:
Table 3: Quality Control Applications in Drug Development
Application | Purpose | Impact on Drug Quality |
---|---|---|
Release Testing | Verify impurity levels meet specifications | Ensures batch-to-batch consistency and safety |
Stability Studies | Monitor impurity formation under storage conditions | Determines shelf-life and storage requirements |
Comparative Assays | Align with USP/EP monographs | Guarantees regulatory compliance |
Manufacturing Process Optimization | Identify synthetic by-products | Enables purification process improvements |
The synthesis and characterization of 6-Desfluoro-6-hydroxy Risperidone as a high-purity reference material (typically ≥95% pure) require stringent analytical controls, including NMR, mass spectrometry, and chromatographic purity assessments [1] [4]. Its structural elucidation via techniques like FT-IR and NMR confirms the absence of fluorine and presence of the phenolic hydroxyl group, distinguishing it unambiguously from Risperidone and desfluoro-risperidone [1] [7].
In drug development, understanding the formation mechanisms of this impurity informs synthetic route selection and purification strategies. For example, identifying reaction conditions that minimize hydrolytic defluorination during Risperidone synthesis enhances process efficiency and reduces downstream purification costs [1] [6]. Consequently, 6-Desfluoro-6-hydroxy Risperidone is not merely an analytical tool but a critical component in designing robust, economical manufacturing processes for Risperidone-based therapeutics [3] [4].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8